molecular formula C15H29N3OS B2978377 N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide CAS No. 866039-98-7

N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide

Cat. No.: B2978377
CAS No.: 866039-98-7
M. Wt: 299.48
InChI Key: ZUXMXDANWVWPIO-UHFFFAOYSA-N
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Description

N-Ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by an ethyl group at the hydrazine nitrogen, a 4-pentylcyclohexyl carbonyl moiety, and a thioamide functional group.

Properties

IUPAC Name

1-ethyl-3-[(4-pentylcyclohexanecarbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3OS/c1-3-5-6-7-12-8-10-13(11-9-12)14(19)17-18-15(20)16-4-2/h12-13H,3-11H2,1-2H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXMXDANWVWPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)NNC(=S)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the core cyclohexyl structure. Subsequently, the hydrazinecarbothioamide moiety is added through a series of reactions involving hydrazine and thioamide derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: In biological research, it may serve as a probe or inhibitor in studying enzyme activities and metabolic pathways.

Industry: In industry, it can be used in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents attached to the hydrazinecarbothioamide core. Key comparisons include:

Compound Name Substituent/R-Group Key Features Biological/Chemical Relevance
N-Ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide 4-Pentylcyclohexyl carbonyl High lipophilicity; bulky aliphatic group Potential for lipid membrane interaction
N-(4-Chlorophenyl)-2-(4-pentylcyclohexyl)carbonyl-1-hydrazinecarbothioamide 4-Chlorophenyl + 4-pentylcyclohexyl carbonyl Aromatic chlorophenyl enhances electronic interactions Likely improved receptor binding affinity
N-Ethyl-2-[(4-methoxyphenyl)methylidene]hydrazine-1-carbothioamide (MZET) 4-Methoxyphenyl methylidene (CH=) Conjugated system with methoxy group; planar structure Crystallographic studies; hydrogen bonding
(E)-N-Ethyl-2-(4-hydroxy-3-methoxybenzylidene)-hydrazinecarbothioamide (V-36) 4-Hydroxy-3-methoxybenzylidene Chelating sites for metal ions (e.g., vanadium) Anticancer metal complexes
N-Ethyl-2-(5-methyl-2-oxoindolin-3-ylidene)hydrazinecarbothioamide Indolinone ring system Planar aromatic system; potential intercalation with DNA DNA binding studies; Pt(II) complexation
N-Ethyl-2-(6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarbothioamide (9a) Pyrazolopyrimidine heterocycle Electron-rich heterocycle; steric bulk Antiproliferative activity (implied)

Biological Activity

N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide, with the CAS number 866039-98-7, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

  • Chemical Formula : C15H29N3OS
  • Molecular Weight : 299.48 g/mol
  • Structure : The compound features a hydrazinecarbothioamide moiety, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Its structural characteristics suggest potential interactions with:

  • Enzymatic Targets : The carbonyl group may facilitate binding to enzymes involved in metabolic pathways.
  • Receptor Modulation : Similar compounds have shown efficacy in modulating receptor activity, potentially affecting neurotransmitter systems and inflammatory responses.

Anticancer Activity

Several studies have explored the anticancer properties of hydrazine derivatives. For instance, compounds structurally related to this compound have demonstrated:

  • Inhibition of Tumor Growth : In vitro studies indicate that such compounds can inhibit the proliferation of various cancer cell lines.
  • Mechanisms of Action : These effects are often mediated through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has also identified antimicrobial properties associated with similar hydrazine derivatives:

  • Broad-Spectrum Efficacy : Preliminary findings suggest effectiveness against both Gram-positive and Gram-negative bacteria.
  • Potential Mechanisms : The proposed mechanisms include disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

StudyFindings
Study 1Evaluated anticancer effects on breast cancer cell linesCompound exhibited significant cytotoxicity at low concentrations
Study 2Assessed antimicrobial activity against E. coli and S. aureusDemonstrated broad-spectrum antibacterial activity
Study 3Investigated mechanism of action in apoptosis inductionIndicated activation of caspase pathways leading to programmed cell death

Toxicological Profile

While the biological activities are promising, understanding the toxicological implications is crucial. Toxicity studies on related compounds suggest:

  • Dose-dependent Effects : Higher concentrations may lead to cytotoxicity in non-target cells.
  • Safety Margins : Further research is needed to establish safe dosing guidelines for therapeutic applications.

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